(2E)-3-(4-ethylphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-ethylphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a phenyl ring substituted with an ethyl group and a propenoic acid moiety
Mechanism of Action
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways will be discovered .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(2E)-3-(4-ethylphenyl)prop-2-enoic acid” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Future studies will likely focus on understanding these effects to determine the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethylphenyl)prop-2-enoic acid typically involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of a β-keto ester intermediate, which undergoes decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: 4-ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: 3-(4-ethylphenyl)propanoic acid.
Substitution: Various halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2E)-3-(4-ethylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)prop-2-enoic acid
- (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-fluorophenyl)prop-2-enoic acid
Uniqueness
(2E)-3-(4-ethylphenyl)prop-2-enoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
120680-98-0 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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